3-(5-Chlorothiophen-2-yl)propanoic acid
Overview
Description
3-(5-Chlorothiophen-2-yl)propanoic acid is an organic compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorinated thiophene ring attached to a propanoic acid moiety. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)propanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 5-chlorothiophene.
Grignard Reaction: The 5-chlorothiophene is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)propanoic acid is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biochemistry: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)propanoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary but often include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromothiophen-2-yl)propanoic acid
- 3-(5-Iodothiophen-2-yl)propanoic acid
- 3-(5-Methylthiophen-2-yl)propanoic acid
Uniqueness
3-(5-Chlorothiophen-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to other halogenated or alkyl-substituted thiophene derivatives.
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGMMCFONJGKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69300-47-6 | |
Record name | 3-(5-chlorothiophen-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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